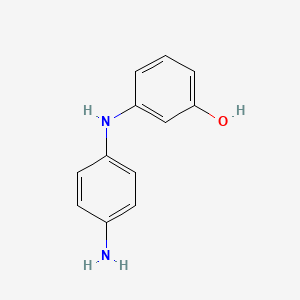
3-(4-Aminoanilino)phenol
Cat. No. B8298559
M. Wt: 200.24 g/mol
InChI Key: RHMIQUUCAGRRNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04200466
Procedure details


20 Grams of 3-(4-nitroanilino)phenol was reduced under ordinary pressure in alcohol by the use of a palladium-carbon catalyst. After removing the catalyst by filtration, the alcohol was distilled off under reduced pressure and the residual solids were washed with benzene. The yield was 14 g, and melting point was 146°-149° C.

[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Name
palladium-carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:17]=[CH:16][C:7]([NH:8][C:9]2[CH:10]=[C:11]([OH:15])[CH:12]=[CH:13][CH:14]=2)=[CH:6][CH:5]=1)([O-])=O>[C].[Pd]>[NH2:1][C:4]1[CH:17]=[CH:16][C:7]([NH:8][C:9]2[CH:10]=[C:11]([OH:15])[CH:12]=[CH:13][CH:14]=2)=[CH:6][CH:5]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(NC=2C=C(C=CC2)O)C=C1
|
Step Two
[Compound]
|
Name
|
alcohol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Three
|
Name
|
palladium-carbon
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[C].[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removing the catalyst
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
by filtration
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the alcohol was distilled off under reduced pressure
|
WASH
|
Type
|
WASH
|
|
Details
|
the residual solids were washed with benzene
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC1=CC=C(NC=2C=C(C=CC2)O)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
